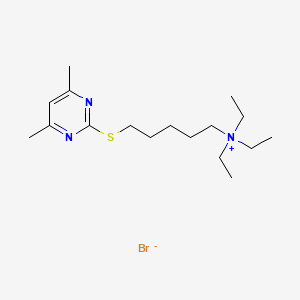
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide is a quaternary ammonium compound with a unique structure that combines a pyrimidine ring with a thioether linkage and a triethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a suitable alkylating agent, such as 1-bromopentane, under basic conditions. The resulting intermediate is then reacted with triethylamine to form the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide involves its interaction with specific molecular targets. The triethylammonium group can interact with negatively charged sites on proteins or enzymes, potentially inhibiting their activity. The thioether linkage and pyrimidine ring may also play a role in binding to specific receptors or enzymes, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)trimethylammonium bromide: Similar structure but with a trimethylammonium group instead of triethylammonium.
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide: Contains a pyridinium group instead of triethylammonium.
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)tetraethylammonium bromide: Contains a tetraethylammonium group.
Uniqueness
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triethylammonium group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
90094-33-0 |
|---|---|
Fórmula molecular |
C17H32BrN3S |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
5-(4,6-dimethylpyrimidin-2-yl)sulfanylpentyl-triethylazanium;bromide |
InChI |
InChI=1S/C17H32N3S.BrH/c1-6-20(7-2,8-3)12-10-9-11-13-21-17-18-15(4)14-16(5)19-17;/h14H,6-13H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
VMEBDOSROCWIBH-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCCCCSC1=NC(=CC(=N1)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


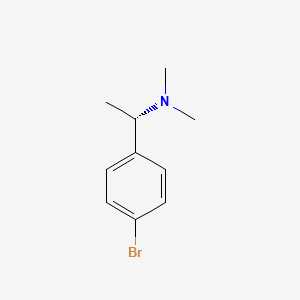
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
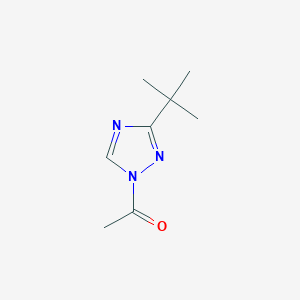

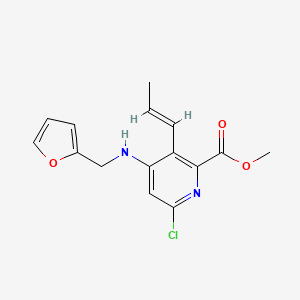
![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
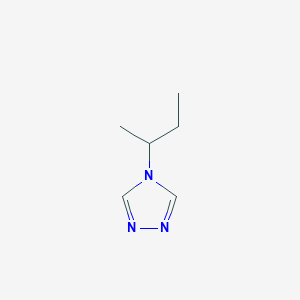
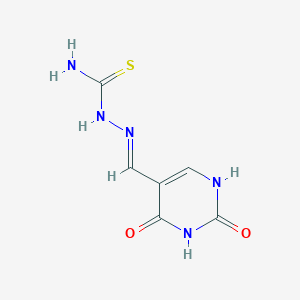
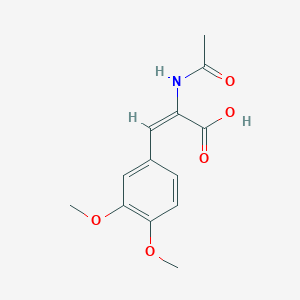
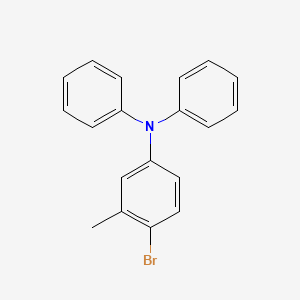
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
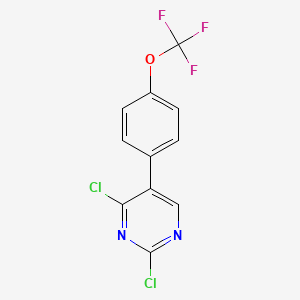
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
